![molecular formula C11H8N6 B043432 2-Azido-3-methylimidazo[4,5-f]quinolin CAS No. 115397-29-0](/img/structure/B43432.png)

2-Azido-3-methylimidazo[4,5-f]quinolin

Übersicht

Beschreibung

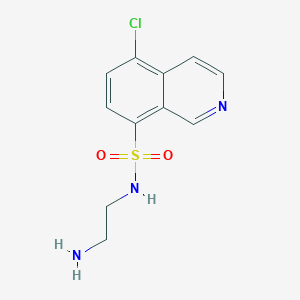

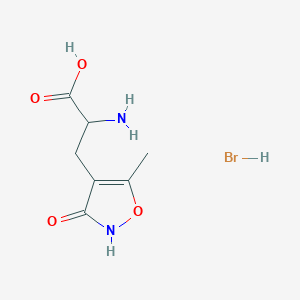

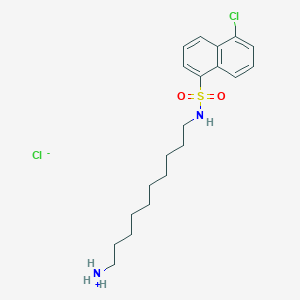

2-Azido-3-methylimidazo[4,5-f]quinoline, also known as 2-Azido-3-methylimidazo[4,5-f]quinoline, is a useful research compound. Its molecular formula is C11H8N6 and its molecular weight is 224.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Azido-3-methylimidazo[4,5-f]quinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azido-3-methylimidazo[4,5-f]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-3-methylimidazo[4,5-f]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxikologie und Hepatotoxizitätsstudien

Azido-IQ wurde in toxikologischen Forschungsarbeiten verwendet, um seine hepatotoxischen Wirkungen zu verstehen, insbesondere in Modellorganismen wie Zebrafischen. Studien haben gezeigt, dass die Exposition gegenüber Azido-IQ endoplasmatisches Retikulumstress (ERS) induzieren und die Autophagie hemmen kann, was zu Leberschäden führt . Diese Verbindung dient als Modell, um die Mechanismen der Lebertoxizität und präkanzerogenen Wirkungen zu untersuchen und liefert Einblicke in die Wege der Autophagie, Apoptose und ERS-bedingten Faktoren.

Biochemische Forschung zur Mutagenität

Im Bereich der Biochemie wird Azido-IQ auf seine mutagenen Eigenschaften untersucht. Es ist ein heterozyklisches Amin, das in gegartem Fleisch gefunden wurde und bekanntermaßen Mutationen, chromosomale Aberrationen und DNA-Schäden in verschiedenen menschlichen Zellen induziert, wenn es metabolisch aktiviert wird . Dies macht es zu einer bedeutenden Verbindung für die Untersuchung der genotoxischen Wirkungen von Nahrungsergänzungsmitteln und Umweltkarzinogenen.

Pharmazeutische Forschung zur Arzneimittelverstoffwechselung

Azido-IQ ist auch in der pharmazeutischen Forschung relevant, insbesondere in der Untersuchung des Arzneimittelstoffwechsels. Es ist ein Analog des Nahrungsmittelmutagens IQ und wird verwendet, um die Stoffwechselwege zu untersuchen, die Prokarzinogene in ihre aktive kanzerogene Form umwandeln. Das Verständnis des Stoffwechsels solcher Verbindungen kann zur Entwicklung von Medikamenten beitragen, die diese Wege hemmen oder modifizieren können .

Umweltstudien zu Kontaminanten

Diese Verbindung ist bedeutsam in Umweltstudien, wo sie verwendet wird, um die Auswirkungen von lebensmittelbedingten und Umweltkontaminanten auf die Gesundheit zu beurteilen. Azido-IQ, ein häufiges heterozyklisches Amin, das in thermisch verarbeiteten Lebensmitteln vorkommt, dient als Marker für die Untersuchung der Exposition gegenüber schädlichen Verbindungen in kontaminierten Umgebungen .

Analytische Chemie für Lebensmittelsicherheit

In der analytischen Chemie wird Azido-IQ als Standard für die Detektion von heterozyklischen Aminen in Lebensmittelproben verwendet. Sein Nachweis und seine Quantifizierung sind für die Lebensmittelsicherheitsbewertung entscheidend, da sie bei der Bewertung des Gehalts an potenziell krebserregenden Verbindungen helfen, die während des Garvorgangs gebildet werden .

Materialwissenschaft für die Verbindungssynthese

Schließlich ist Azido-IQ in der Materialwissenschaft an der Synthese neuartiger Verbindungen beteiligt. Forscher untersuchen seine photolytische Erzeugung, um hochreaktive und mutagene Derivate zu erzeugen. Diese Derivate können verwendet werden, um neue Materialien mit bestimmten Eigenschaften zu entwickeln oder die Reaktivität ähnlicher Verbindungen zu verstehen .

Wirkmechanismus

Target of Action

The primary targets of 2-Azido-3-methylimidazo[4,5-f]quinoline are hepatocytes . It has been shown to induce apoptosis in liver cells .

Mode of Action

2-Azido-3-methylimidazo[4,5-f]quinoline interacts with its targets by inducing mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS) and inhibit autophagy . The upregulated expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), and ERS-related factors transcription levels were elevated, suggesting that the compound induced ERS . Decreased protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, increased protein expression of p62, and autophagy-related factors transcription levels were significantly decreased, suggesting that the compound inhibited autophagy .

Pharmacokinetics

It is known that the compound is a specialty product for proteomics research .

Result of Action

The molecular and cellular effects of the compound’s action include damage to hepatocytes, induction of apoptosis in liver cells, and significant changes in the expression of apoptosis factor genes . The expression of Bcl-2 protein was significantly decreased .

Action Environment

The action, efficacy, and stability of 2-Azido-3-methylimidazo[4,5-f]quinoline can be influenced by environmental factors. It is a harmful substance mainly found in high-protein thermally processed foods and contaminated environments . The compound’s hepatotoxicity was studied by exposing zebrafish to the compound at different concentrations for 35 days .

Biochemische Analyse

Biochemical Properties

2-Azido-3-methylimidazo[4,5-f]quinoline is known to interact with various enzymes and proteins. For instance, it has been found to be metabolically activated by cytochrome P-450-dependent reactions . The nature of these interactions is largely electrophilic, with the compound forming highly reactive and mutagenic nitrene derivatives .

Cellular Effects

The effects of 2-Azido-3-methylimidazo[4,5-f]quinoline on cells are significant. It has been observed to induce apoptosis in liver cells . The compound also influences cell function by impacting cell signaling pathways, such as the TLR4/MAPK and TLR4/NF-κB pathways .

Molecular Mechanism

At the molecular level, 2-Azido-3-methylimidazo[4,5-f]quinoline exerts its effects through several mechanisms. It is known to bind to DNA , potentially leading to mutations . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azido-3-methylimidazo[4,5-f]quinoline have been observed to change over time. For instance, exposure to the compound over 35 days led to significant liver damage in zebrafish .

Dosage Effects in Animal Models

The effects of 2-Azido-3-methylimidazo[4,5-f]quinoline vary with different dosages in animal models. For example, in zebrafish, exposure to increasing concentrations of the compound over time led to a dose-dependent increase in hepatotoxicity .

Metabolic Pathways

2-Azido-3-methylimidazo[4,5-f]quinoline is involved in several metabolic pathways. It is metabolically activated by cytochrome P-450-dependent reactions . The compound can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-azido-3-methylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMXFVKLXKRJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151065 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115397-29-0 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-azido-3-methylimidazo[4,5-f]quinoline interact with DNA and what are the downstream effects?

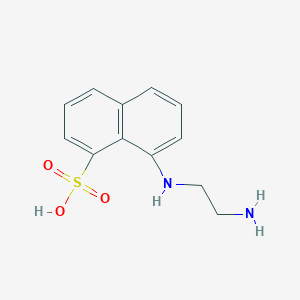

A1: 2-Azido-3-methylimidazo[4,5-f]quinoline, or Azido-IQ, is a photosensitive compound designed to study the mechanism of action of IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a potent mutagen and carcinogen found in cooked meat. Upon exposure to light, Azido-IQ decomposes to generate a highly reactive nitrene species. [] This nitrene can directly react with DNA, forming adducts primarily at the C-8 and N2 positions of guanine bases. [] The formation of these DNA adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially contributing to the development of cancer. [, ]

Q2: The studies mention that 2-azido-3-methylimidazo[4,5-f]quinoline exhibits greater reactivity with DNA compared to N-acetoxy-IQ under certain conditions. What factors contribute to this difference in reactivity?

A2: The enhanced reactivity of photoactivated 2-azido-3-methylimidazo[4,5-f]quinoline (N3-IQ) compared to N-acetoxy-IQ is attributed to the nature of the reactive intermediates generated. Photolysis of N3-IQ yields a highly reactive nitrene species, while N-acetoxy-IQ forms a nitrenium ion. Nitrenes, being uncharged and electron-deficient, exhibit greater electrophilicity and react more readily with nucleophilic sites in DNA, such as the C-8 and N2 positions of guanine. The specific reaction conditions, such as pH and buffer composition, can influence the reactivity of both compounds by altering the ionization state of the DNA bases and the stability of the reactive intermediates. For instance, alkaline conditions favor the formation of the N2-guanine adduct for both compounds, likely due to increased deprotonation of the guanine N2 position, making it a more attractive nucleophile. []

- Turesky, R. J., A. A. Buonarati, et al. “Synthesis of 2-Azido-3-methylimidazo[4,5-f]quinoline and Photolytic Generation of a Highly Reactive and Mutagenic IQ Derivative.” Chemical Research in Toxicology, vol. 3, no. 6, 1990, pp. 524–33.

- Turesky, R. J., C. Rossi, et al. “DNA Adduct Formation of the Food Carcinogen 2-Amino-3-methylimidazo[4,5- F]quinoline at the C-8 and N2 Atoms of Guanine.” Chemical Research in Toxicology, vol. 4, no. 4, 1991, pp. 480–90.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

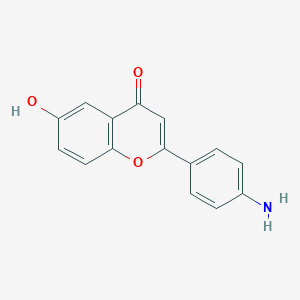

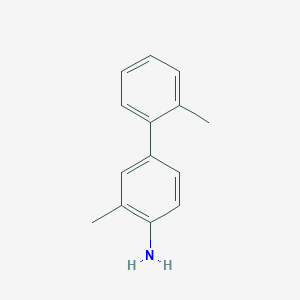

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

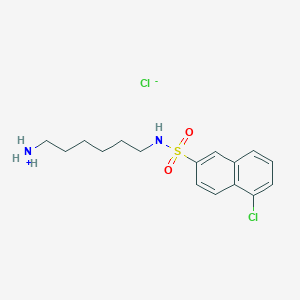

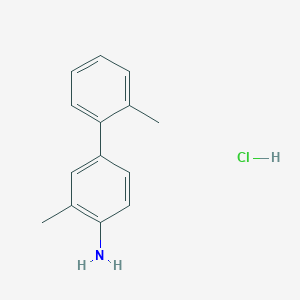

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)